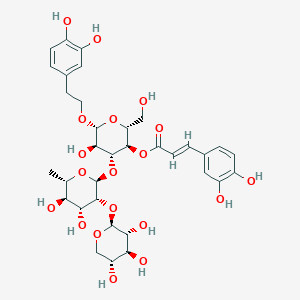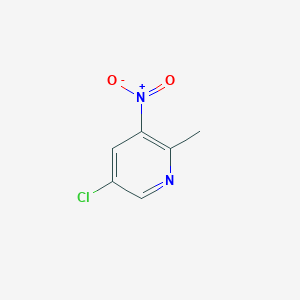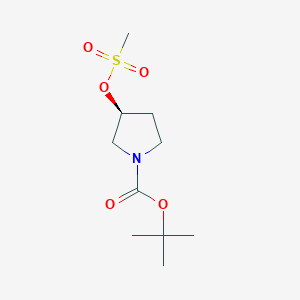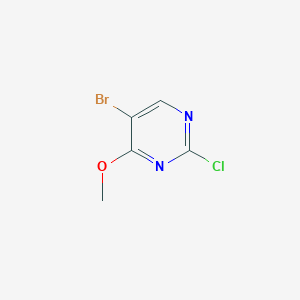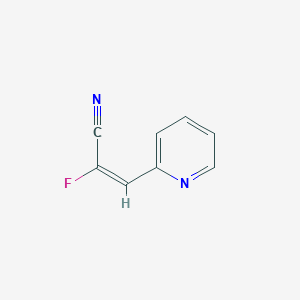
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile, also known as FPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylonitriles and is known for its unique properties, including its high reactivity and stability.
Wissenschaftliche Forschungsanwendungen
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has been used in various scientific research studies due to its potential applications in different fields. One of the main applications of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile is in the field of organic synthesis, where it is used as a reagent for the preparation of various compounds. (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has also been used as a key intermediate in the synthesis of bioactive molecules, including anticancer agents and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile is not well understood. However, it is believed that the compound acts by inhibiting specific enzymes or proteins that are involved in various biological processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has several advantages for lab experiments. The compound is stable and has a long shelf life, making it easy to handle and store. (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile is also highly reactive, which makes it useful for various reactions. However, one of the limitations of using (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile in lab experiments is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile. One of the areas of research is the development of new synthetic methods for the preparation of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile and its derivatives. Another area of research is the investigation of the compound's potential applications in drug discovery, particularly in the development of new anticancer and anti-inflammatory agents. Furthermore, the mechanism of action of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile needs to be further elucidated to understand its potential therapeutic uses.
Synthesemethoden
The synthesis of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile involves the reaction of 2-pyridinecarbonitrile with ethyl trifluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate that is formed by the addition of ethyl trifluoroacetate to the pyridine ring, followed by elimination of the ethoxy group and fluoride ion. The final product is obtained after purification by column chromatography.
Eigenschaften
CAS-Nummer |
140137-15-1 |
|---|---|
Produktname |
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile |
Molekularformel |
C8H5FN2 |
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5+ |
InChI-Schlüssel |
SUHJVGJLQDTXKV-FNORWQNLSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C(\C#N)/F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Kanonische SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Synonyme |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



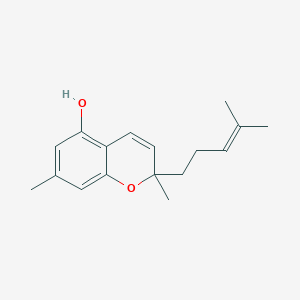


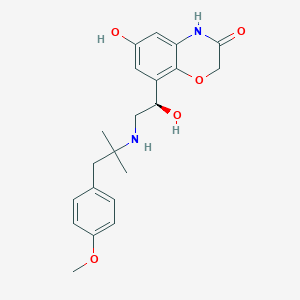

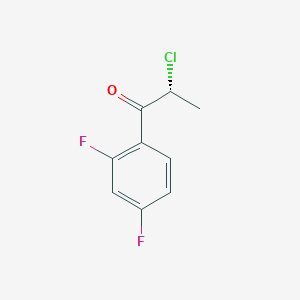
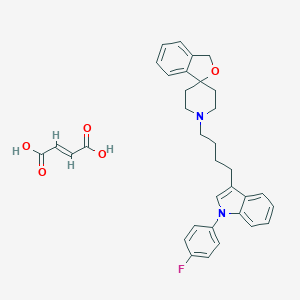
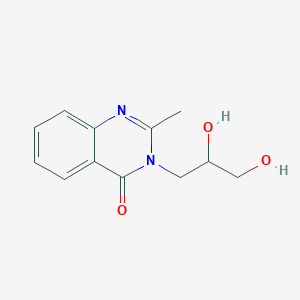
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
